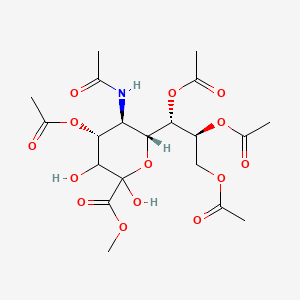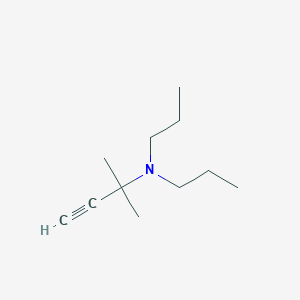
2-methyl-N,N-dipropylbut-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N,N-dipropylbut-3-yn-2-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a but-3-yn-2-amine backbone with two propyl groups and a methyl group attached to the nitrogen atom. It is a tertiary amine due to the three alkyl groups attached to the nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-dipropylbut-3-yn-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyne. For instance, the reaction of 2-methylbut-3-yn-2-ol with dipropylamine under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with dipropylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the reaction. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,N-dipropylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines with different alkyl or aryl groups.
Scientific Research Applications
2-methyl-N,N-dipropylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N,N-dipropylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-methylbut-3-yn-2-amine: Lacks the dipropyl groups, making it less sterically hindered.
N,N-dipropylbut-3-yn-2-amine: Lacks the methyl group, affecting its reactivity and steric properties.
2-methyl-N,N-diethylbut-3-yn-2-amine: Similar structure but with ethyl groups instead of propyl groups, influencing its physical and chemical properties.
Uniqueness
2-methyl-N,N-dipropylbut-3-yn-2-amine is unique due to the combination of its alkyne group and the steric effects of the propyl groups
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-methyl-N,N-dipropylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H21N/c1-6-9-12(10-7-2)11(4,5)8-3/h3H,6-7,9-10H2,1-2,4-5H3 |
InChI Key |
CFNAFNSEQLSZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


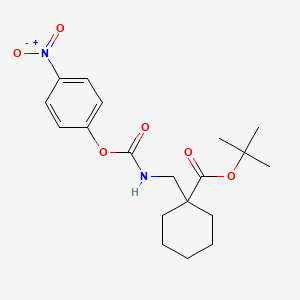
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

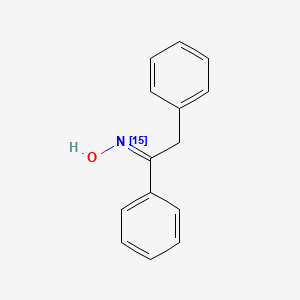

![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
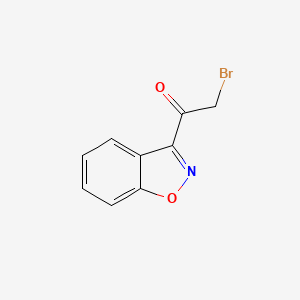

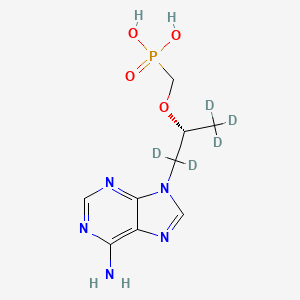
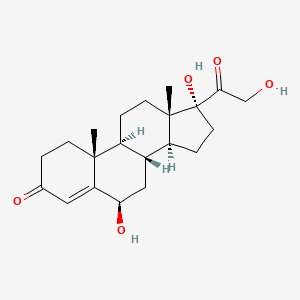
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
